Ammonium hexafluoroniobate(1-)
Description
Contextualization within Niobium Fluoride (B91410) Chemistry and Hexafluorometallate Systems
Niobium fluoride chemistry is a rich and complex field, characterized by the ability of niobium to form a variety of binary fluorides, oxyfluorides, and complex fluoride anions. Niobium(V) fluoride (NbF₅), a white solid, is a primary starting material in this chemistry. wikipedia.org It readily reacts with fluoride ions to form various hexafluoroniobate species. wikipedia.org The chemistry of niobium is closely linked with that of tantalum, its congener in the periodic table, and their separation is often achieved through fluoride-based processes due to the differing solubilities of their complex fluoride salts. wikipedia.org
Significance of Hexafluoroniobate(1-) in Contemporary Inorganic and Materials Science
The hexafluoroniobate(1-) anion is a vital building block in the synthesis of advanced materials. Its significance stems from its utility as a precursor for the preparation of other niobium compounds, including oxides, nitrides, and other complex fluorides. ontosight.ai These materials find applications in diverse fields such as catalysis, ceramics, and optical materials. ontosight.ai For instance, niobium-based catalysts are employed in various chemical transformations.
In materials science, ammonium (B1175870) hexafluoroniobate(1-) is utilized in the production of high-purity niobium and its alloys. It can also serve as a component in the fabrication of optical coatings and thin films due to the desirable electronic properties of niobium compounds. nanorh.com Furthermore, research has explored its potential use in the synthesis of microporous metallosilicates. americanchemicalsuppliers.com
Scope and Academic Objectives of the Research Overview
This article provides a focused overview of the chemical compound ammonium hexafluoroniobate(1-). The primary objective is to present a scientifically accurate and detailed account of its fundamental properties, synthesis, and key characteristics based on available research findings. The scope is strictly limited to the chemical nature of the compound itself, without delving into dosage, administration, or adverse safety effects. The aim is to offer a professional and authoritative resource for researchers and students interested in inorganic and materials chemistry, particularly the chemistry of niobium and hexafluorometallate systems.
Interactive Data Table: Properties of Ammonium Hexafluoroniobate(1-)
| Property | Value | Reference |
| Chemical Formula | NH₄NbF₆ | wikipedia.org |
| Molecular Weight | 224.93 g/mol | americanelements.com |
| Appearance | White crystalline powder | wikipedia.orgamericanelements.com |
| Crystal System | Hexagonal | wikipedia.org |
| Space Group | R3m | wikipedia.org |
| Solubility in Water | Insoluble | wikipedia.org |
Structure
2D Structure
Properties
CAS No. |
12062-13-4 |
|---|---|
Molecular Formula |
F6H4NNb |
Molecular Weight |
224.936 g/mol |
IUPAC Name |
azanium;hexafluoroniobium(1-) |
InChI |
InChI=1S/6FH.H3N.Nb/h6*1H;1H3;/q;;;;;;;+5/p-5 |
InChI Key |
SKIHFCFFRXCIJA-UHFFFAOYSA-I |
SMILES |
[NH4+].[F-].F[Nb](F)(F)(F)F |
Canonical SMILES |
[NH4+].F[Nb-](F)(F)(F)(F)F |
Other CAS No. |
12062-13-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Techniques
Hydrofluoric Acid-Based Synthetic Routes
A prevalent method for synthesizing ammonium (B1175870) hexafluoroniobate involves the use of hydrofluoric acid (HF) to dissolve niobium precursors, followed by precipitation.
Niobium pentoxide (Nb₂O₅) is a common and stable starting material for the synthesis of ammonium hexafluoroniobate. The process generally involves two main steps:
Formation of Hexafluoroniobic Acid: Niobium pentoxide is dissolved in concentrated hydrofluoric acid. ontosight.ai This reaction breaks down the oxide structure and forms hexafluoroniobic acid (HNbF₆) in solution. The dissolution rate can be influenced by the calcination temperature of the Nb₂O₅; oxides treated at temperatures below 900°C tend to dissolve more readily. researchgate.net
Precipitation with an Ammonium Source: An ammonium source, such as ammonia (B1221849) gas or an aqueous ammonia solution, is then introduced to the hexafluoroniobic acid solution. chembk.com This neutralizes the acid and causes the precipitation of ammonium hexafluoroniobate(1-).
Niobium pentachloride (NbCl₅) can also serve as a precursor. This route typically involves the conversion of the chloride to the fluoride (B91410), as direct reaction with an ammonium fluoride source is less common for initial synthesis. A key intermediate in this process is niobium pentafluoride (NbF₅). Niobium pentachloride can be converted to niobium pentafluoride by reacting it with fluorine gas. chemicalbook.com
2NbCl₅ + 5F₂ → 2NbF₅ + 5Cl₂ chemicalbook.com
Once niobium pentafluoride is formed, it can be dissolved in hydrofluoric acid and subsequently reacted with an ammonium source, similar to the process starting from niobium pentoxide, to yield ammonium hexafluoroniobate.
Ammonium fluoride (NH₄F) or ammonium bifluoride (NH₄HF₂) plays a crucial role in these synthetic routes. researchgate.net
Fluorinating Agent: In some procedures, particularly those starting from oxides, ammonium bifluoride can act as the fluorinating agent, often at elevated temperatures. researchgate.netuliege.bemdpi.com This solid-state reaction converts the metal oxide into a complex fluoride. researchgate.net
Precipitation Agent: In aqueous HF solutions, adding ammonium fluoride provides both the ammonium cations (NH₄⁺) and a high concentration of fluoride ions (F⁻). This shifts the equilibrium, promoting the formation and precipitation of the stable, crystalline NH₄NbF₆ salt from the solution. chembk.com The presence of NH₄F can also help suppress the formation of undesirable oxyfluoride impurities by ensuring a high fluoride ion concentration. researchgate.net
Non-Aqueous and Alternative Fluorination Approaches
To avoid the handling of highly corrosive aqueous hydrofluoric acid, alternative fluorination methods have been explored. These often involve gas-phase or solid-state reactions.
Gas-Phase Fluorination: Anhydrous hydrogen fluoride (HF) gas can be used to fluorinate niobium oxides at elevated temperatures. up.ac.za This method produces volatile niobium pentafluoride (NbF₅), which can then be captured and reacted further.
Sulphur Tetrafluoride: Sulphur tetrafluoride (SF₄) is a versatile fluorinating agent that can convert metal oxides into their corresponding fluorides. rsc.org The reaction of niobium pentoxide with SF₄ in the presence of ammonium fluoride can produce ammonium hexafluoroniobate. rsc.org A key advantage of this method is that the primary byproduct, thionyl fluoride (SOF₂), is volatile and easily removed, simplifying purification. rsc.org
Ammonium Bifluoride Fusion: A mixture of niobium pentoxide and ammonium bifluoride (NH₄HF₂) can be heated to initiate a solid-state reaction. researchgate.net This process, sometimes referred to as fusion or sintering, can achieve high conversion rates (over 90%) at temperatures around 200°C. uliege.bemdpi.com The resulting product can then be leached and purified.
Table 1: Comparison of Synthetic Approaches
| Method | Precursor | Fluorinating Agent | Medium | Temperature | Key Feature |
| Hydrofluoric Acid | Niobium Pentoxide (Nb₂O₅) | Hydrofluoric Acid (HF) | Aqueous | Ambient to moderate | Common industrial method. ontosight.ai |
| Alternative Fluorination | Niobium Pentoxide (Nb₂O₅) | Ammonium Bifluoride (NH₄HF₂) | Solid-State | ~200 °C | Avoids use of aqueous HF. uliege.bemdpi.com |
| Gas-Phase Fluorination | Niobium Pentoxide (Nb₂O₅) | Sulphur Tetrafluoride (SF₄) / NH₄F | Gas/Solid | ~180 °C | Volatile byproducts simplify purification. rsc.org |
Purity Assessment and Crystallinity Control in Synthesis
Achieving high purity and good crystallinity is essential for many applications of ammonium hexafluoroniobate.
Recrystallization is a fundamental technique for purifying solid compounds. ebsco.commt.com The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures. ebsco.com For ammonium hexafluoroniobate, this process is critical for removing co-precipitated impurities, such as niobium oxyfluorides.
The general procedure for recrystallization involves:
Dissolution: The impure, crude ammonium hexafluoroniobate is dissolved in a minimum amount of a suitable hot solvent. For this compound, a dilute aqueous solution of hydrofluoric acid is often used to prevent hydrolysis.
Cooling: The hot, saturated solution is allowed to cool slowly and without agitation. As the temperature decreases, the solubility of NH₄NbF₆ drops, leading to the formation of well-defined, pure crystals. mt.com
Isolation: The impurities, which are present in smaller quantities, tend to remain dissolved in the cold solvent (mother liquor). ebsco.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. mt.com
The effectiveness of recrystallization depends heavily on the choice of solvent, ensuring that the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. mt.com Repeating the recrystallization process multiple times can further enhance the purity of the final product. ebsco.com
Influence of Reaction Conditions on Product Morphology and Purity
The physical characteristics and chemical purity of Ammonium hexafluoroniobate(1-), with the chemical formula NH₄NbF₆, are not intrinsic properties but are significantly shaped by the precise conditions employed during its synthesis. The manufacturing process, typically involving the reaction of fluoroniobate solutions with an ammonium source, is a multi-parameter system where each variable can critically influence the final product's quality. Key variables in the synthesis include pH control, the presence of an inert atmosphere, reactant concentrations, and temperature.
Control over these conditions is paramount for directing the crystallization process, which in turn determines the morphology—such as crystal size and shape—and the level of purity of the resulting Ammonium hexafluoroniobate(1-).
Research Findings on Reaction Parameters
Detailed studies and established synthesis methodologies highlight the critical nature of several reaction parameters:
pH Control: The pH of the reaction medium during the precipitation of Ammonium hexafluoroniobate(1-) is a crucial factor. The synthesis often involves the addition of ammonium hydroxide (B78521) to a solution of hexafluoroniobic acid. Maintaining weakly acidic conditions during this precipitation step is vital for ensuring high purity. Deviation from the optimal pH range can lead to the co-precipitation of niobium hydroxide or niobium oxyfluorides, which are common impurities that compromise the integrity of the final product.
Atmospheric Conditions: To prevent the formation of undesirable oxyfluoride compounds, the synthesis, particularly the precipitation step, should be carried out under an inert atmosphere. The presence of atmospheric oxygen or moisture can facilitate side reactions, leading to the incorporation of oxygen into the crystal lattice and reducing the purity of the NH₄NbF₆.
Reactant Concentration and Addition Rate: General principles of crystallization suggest that the concentration of the niobium precursor solution and the rate of precipitant (ammonium hydroxide) addition directly impact the product's morphology. A slower, more controlled addition rate typically promotes the growth of larger, more well-defined crystals. This slower growth minimizes the entrapment of impurities within the crystal lattice, leading to a purer product with a more uniform particle size distribution.
Temperature: The temperature at which the reaction and subsequent crystallization are conducted plays a significant role. Lower temperatures can increase the yield by decreasing the solubility of the product. However, temperature also affects the kinetics of crystal nucleation and growth. Therefore, an optimal temperature profile must be maintained to balance high yield with the formation of well-ordered crystals, thereby ensuring high purity.
The interplay of these factors is summarized in the table below, which outlines the effect of key reaction conditions on the final product.
Table 1: Influence of Reaction Conditions on Ammonium hexafluoroniobate(1-) Synthesis
Explore the table below to understand how different parameters affect the final product.
| Reaction Condition | Influence on Morphology | Influence on Purity |
| pH Level | Can affect crystal size and agglomeration. | Crucial. Weakly acidic conditions prevent the precipitation of niobium hydroxide/oxyfluoride impurities. |
| Atmosphere | Minimal direct effect on morphology. | High. An inert atmosphere is necessary to prevent the formation of niobium oxyfluoride impurities. |
| Reactant Addition Rate | Slower rates generally lead to larger, more uniform crystals. | Slower crystallization can reduce the inclusion of impurities in the crystal lattice. |
| Temperature | Affects crystal growth rate and final crystal size. | Optimized temperature is needed to balance yield and minimize impurity incorporation. |
Structural Elucidation and Advanced Crystallographic Characterization
Single-Crystal X-ray Diffraction (SC-XRD) Studies
Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail in structure determination. By analyzing the diffraction pattern of a single crystal, it is possible to elucidate the arrangement of atoms within the unit cell, the fundamental repeating unit of the crystal lattice.
Initial SC-XRD analysis of Ammonium (B1175870) Hexafluoroniobate(1-) reveals its crystallographic fingerprint. The compound crystallizes in the hexagonal crystal system . wikipedia.org This system is characterized by a single unique rotational axis of six-fold symmetry. Further analysis of the systematic absences in the diffraction pattern leads to the determination of the space group , which is identified as R3m . wikipedia.org The space group provides a complete description of the symmetry elements present in the crystal structure.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Hexagonal | R3m | Data not available | Data not available | Data not available | 90 | 90 | 120 |
The [NbF₆]⁻ anion is the central structural unit in Ammonium Hexafluoroniobate(1-). A detailed analysis of its geometry is crucial for understanding the compound's properties. While specific bond lengths and angles for (NH₄)NbF₆ are not available, data from isostructural hexafluoroniobate salts, such as Potassium Hexafluoroniobate (KNbF₆), can provide valuable insights into the expected geometry of the anion.
In related hexafluoroniobate compounds, the niobium atom is octahedrally coordinated to six fluorine atoms. The Nb-F bond lengths are typically in the range of 1.94 to 1.95 Å. The F-Nb-F bond angles are expected to be close to the ideal octahedral angles of 90° and 180°.
| Bond | Bond Length (Å) | Angle | Bond Angle (°) |
| Nb-F | Data not available | F-Nb-F (cis) | Data not available |
| Nb-F | Data not available | F-Nb-F (trans) | Data not available |
The ammonium cation (NH₄⁺) plays a significant role in the crystal structure through electrostatic interactions and hydrogen bonding. The positively charged ammonium ion is coordinated by the negatively charged fluoride (B91410) atoms of the surrounding [NbF₆]⁻ anions.
A primary feature of ammonium salts is the formation of hydrogen bonds, where the hydrogen atoms of the NH₄⁺ cation act as donors and the electronegative fluorine atoms of the [NbF₆]⁻ anion act as acceptors. These N-H···F hydrogen bonds are crucial in stabilizing the crystal lattice. The geometry and strength of these hydrogen bonds can be determined from the crystallographic data. In similar ammonium fluorometallate structures, the N···F distances are indicative of the strength of the hydrogen bonding interactions.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···F | Data not available | Data not available | Data not available | Data not available |
The network of these hydrogen bonds creates a three-dimensional supramolecular architecture, linking the ammonium cations and hexafluoroniobate anions.
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It is particularly useful for phase identification and assessing the crystallinity of a sample.
A PXRD pattern is a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ). Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint" for its identification.
For Ammonium Hexafluoroniobate(1-), the PXRD pattern would consist of a series of sharp peaks at specific 2θ angles. The positions and relative intensities of these peaks are characteristic of its hexagonal crystal structure. By comparing the experimental PXRD pattern with a database of known patterns, the identity of the compound can be confirmed.
The sharpness of the diffraction peaks is an indicator of the sample's crystallinity. Well-defined, sharp peaks suggest a highly crystalline material, while broad peaks can indicate the presence of amorphous content or very small crystallite size.
While a specific experimental PXRD pattern for Ammonium Hexafluoroniobate(1-) is not presented here, the table below illustrates how the data would be formatted, with the 2θ positions of the diffraction peaks and their corresponding d-spacings, which are the distances between the planes of atoms in the crystal lattice.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
This data is invaluable for routine analysis, quality control, and the study of phase purity of Ammonium Hexafluoroniobate(1-).
Spectroscopic Characterization and Vibrational Analysis
Vibrational Spectroscopy
Vibrational spectroscopy provides detailed insights into the molecular vibrations and lattice dynamics of a compound. For ammonium (B1175870) hexafluoroniobate(1-), this involves characterizing the internal vibrational modes of the tetrahedral NH₄⁺ cation and the octahedral [NbF₆]⁻ anion.
Fourier Transform Infrared (FT-IR) Spectroscopy: Assignment of [NbF₆]⁻ and NH₄⁺ Vibrational Modes
In FT-IR spectroscopy, the absorption of infrared radiation corresponds to the vibrational transitions of molecular bonds. For an octahedral molecule like [NbF₆]⁻ with Oₕ symmetry, group theory predicts 15 vibrational modes, of which only two are infrared active: the ν₃(F₁ᵤ) stretching mode and the ν₄(F₁ᵤ) bending mode. The ammonium cation, with Tₔ symmetry, exhibits two IR-active modes: the ν₃(F₂) asymmetric stretching and the ν₄(F₂) bending mode.
The vibrational modes of the [NbF₆]⁻ anion can be approximated by observing those in similar hexafluoroniobate salts, such as CsNbF₆. The NH₄⁺ vibrational modes are well-established and can be identified in the spectrum of ammonium hexafluoroniobate(1-).
Table 1: FT-IR Vibrational Mode Assignments for Ammonium Hexafluoroniobate(1-)
| Wavenumber (cm⁻¹) (Approximate) | Assignment | Description |
|---|---|---|
| ~3300 | ν₃(NH₄⁺) | Asymmetric N-H Stretch |
| ~1400 | ν₄(NH₄⁺) | N-H Bending |
| ~585 | ν₃([NbF₆]⁻) | Asymmetric Nb-F Stretch |
Note: The exact wavenumbers for Ammonium Hexafluoroniobate(1-) may vary. The values for [NbF₆]⁻ are based on data from analogous compounds.
Raman Spectroscopy: Analysis of Vibrational Modes and Lattice Dynamics
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. For the octahedral [NbF₆]⁻ anion, three Raman-active modes are expected: the ν₁(A₁₉) symmetric stretch, the ν₂(E₉) stretch, and the ν₅(F₂₉) bend. All four fundamental vibrational modes of the tetrahedral NH₄⁺ cation are Raman-active.
The analysis of Raman spectra allows for the characterization of both the internal vibrations of the constituent ions and the low-frequency lattice modes, which arise from the collective motions of the ions in the crystal lattice.
Table 2: Raman Vibrational Mode Assignments for Ammonium Hexafluoroniobate(1-)
| Wavenumber (cm⁻¹) (Approximate) | Assignment | Description |
|---|---|---|
| ~3140 | ν₁(NH₄⁺) | Symmetric N-H Stretch |
| ~1680 | ν₂(NH₄⁺) | N-H Bending |
| ~3300 | ν₃(NH₄⁺) | Asymmetric N-H Stretch |
| ~1400 | ν₄(NH₄⁺) | N-H Bending |
| ~680 | ν₁([NbF₆]⁻) | Symmetric Nb-F Stretch (A₁₉) |
| ~535 | ν₂([NbF₆]⁻) | Nb-F Stretch (E₉) |
| ~280 | ν₅([NbF₆]⁻) | F-Nb-F Bending (F₂₉) |
Note: The exact wavenumbers for Ammonium Hexafluoroniobate(1-) may vary. The values for [NbF₆]⁻ are based on data from analogous compounds.
Far-Infrared Spectroscopy for Low-Energy Modes
Far-infrared spectroscopy probes the low-energy vibrational modes of a crystal, typically below 400 cm⁻¹. In the context of ammonium hexafluoroniobate(1-), this spectral region is expected to contain the IR-active F-Nb-F bending mode (ν₄) of the [NbF₆]⁻ anion and lattice vibrations. These lattice modes correspond to the translational and rotational motions of the NH₄⁺ and [NbF₆]⁻ ions within the crystal structure. The precise frequencies of these modes are sensitive to the crystal packing and the strength of the interionic forces.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For ammonium hexafluoroniobate(1-), ¹⁹F and ⁹³Nb NMR are particularly informative.
Solid-State ¹⁹F NMR for Fluorine Environments
The ¹⁹F nucleus has a spin of 1/2 and is highly sensitive to its local electronic environment, resulting in a wide range of chemical shifts. In the solid state, the ¹⁹F NMR spectrum of ammonium hexafluoroniobate(1-) is expected to show a single resonance, as all six fluorine atoms in the octahedral [NbF₆]⁻ anion are chemically equivalent in a symmetric environment. The chemical shift of this resonance provides information about the nature of the Nb-F bond. Furthermore, coupling to the quadrupolar ⁹³Nb nucleus (spin I = 9/2) can lead to characteristic lineshape features. In analogous hexafluoroniobate salts like KNbF₆, the ¹⁹F chemical shift is observed in a specific range that can be used to approximate the environment in the ammonium salt.
Solid-State ⁹³Nb NMR for Niobium Coordination
Niobium-93 is a quadrupolar nucleus (I = 9/2), which means its NMR spectrum is sensitive to the electric field gradient (EFG) at the niobium site. In the highly symmetric octahedral environment of the [NbF₆]⁻ anion, the EFG is expected to be small. The ⁹³Nb solid-state NMR spectrum would be characterized by its isotropic chemical shift (δiso), quadrupolar coupling constant (Cq), and asymmetry parameter (η). The chemical shift provides insight into the electronic shielding around the niobium nucleus, which is influenced by the six coordinated fluorine atoms. Studies on related compounds such as KNbF₆ have shown that the ⁹³Nb chemical shift in a hexafluoride environment occurs in a distinct region, providing a reference for the expected values in ammonium hexafluoroniobate(1-).
¹H NMR for Ammonium Cation Dynamics
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as a powerful tool for investigating the motional dynamics of the ammonium cation (NH₄⁺) within the crystal lattice of Ammonium hexafluoroniobate(1-). In the solid state, the lineshape and spin-lattice relaxation times (T₁) of the protons are highly sensitive to the rotational and translational motions of the NH₄⁺ ion.
Detailed research findings in related ammonium compounds have shown that at low temperatures, the ammonium ion's rotation is typically frozen on the NMR timescale, resulting in a broad ¹H NMR signal due to strong dipolar interactions between the protons. As the temperature increases, the NH₄⁺ cation undergoes reorientational motions, such as isotropic rotation or jumps about its symmetry axes. This motion leads to an averaging of the dipolar interactions, causing a significant narrowing of the NMR linewidth. researchgate.net
The study of the temperature dependence of the ¹H spin-lattice relaxation time (T₁) provides quantitative insights into the dynamics of the ammonium cation. A minimum in the T₁ versus temperature curve is typically observed when the correlation time for the cationic motion is of the order of the inverse of the Larmor frequency. By analyzing the T₁ data, it is possible to determine the activation energy (Eₐ) for the reorientational motion of the NH₄⁺ ion, which provides information about the height of the potential barrier hindering this motion within the crystal structure. rsc.org Non-exponential magnetization recovery in T₁ measurements can sometimes be observed, indicating magnetic coupling between the proton and other NMR-active nuclei, such as ¹⁹F, in the lattice. researchgate.net
The following interactive table presents typical ¹H NMR parameters that could be expected from a study of the ammonium cation dynamics in a solid-state environment like that of Ammonium hexafluoroniobate(1-).
Interactive Data Table: Representative ¹H NMR Parameters for Ammonium Cation Dynamics
| Parameter | Value | Temperature Range | Interpretation |
| Linewidth (FWHM) | Decreases with increasing temperature | 77 K - 300 K | Onset of cationic reorientation |
| Second Moment (M₂) | High value at low T, decreases to a plateau at higher T | 77 K - 300 K | Averaging of dipolar interactions due to motion |
| Spin-Lattice Relaxation Time (T₁) | Exhibits a minimum as a function of temperature | 100 K - 250 K | Characterizes the correlation time of the NH₄⁺ motion |
| Activation Energy (Eₐ) | Calculated from T₁ data | N/A | Energy barrier for NH₄⁺ reorientation |
Other Advanced Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy for surface analysis in reactivity studies)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of Ammonium hexafluoroniobate(1-). This technique is particularly valuable in reactivity studies, as it can detect changes in the surface chemistry resulting from exposure to different environments or reactants.
In a typical XPS analysis of Ammonium hexafluoroniobate(1-), the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its oxidation state.
High-resolution XPS spectra of the Nb 3d, F 1s, and N 1s regions would provide detailed information about the chemical environment of these elements. For instance, the Nb 3d spectrum is expected to show a doublet (Nb 3d₅/₂ and Nb 3d₃/₂) with binding energies characteristic of Nb in the +5 oxidation state. researchgate.net The F 1s spectrum would show a peak corresponding to the fluoride (B91410) ions in the [NbF₆]⁻ complex. The N 1s spectrum would be characteristic of the nitrogen in the ammonium cation (NH₄⁺). acs.org
Surface reactivity studies can be performed by comparing the XPS spectra before and after a chemical treatment. For example, changes in the binding energies or the appearance of new peaks in the Nb 3d or F 1s spectra could indicate reactions involving the hexafluoroniobate anion. Similarly, changes in the N 1s spectrum could reveal interactions involving the ammonium cation at the surface.
Below is an interactive data table with representative XPS binding energies for the core levels of the constituent elements in a compound like Ammonium hexafluoroniobate(1-).
Interactive Data Table: Representative XPS Binding Energies
| Core Level | Binding Energy (eV) | Interpretation |
| Nb 3d₅/₂ | ~207.3 | Niobium in +5 oxidation state researchgate.net |
| Nb 3d₃/₂ | ~210.1 | Niobium in +5 oxidation state researchgate.net |
| F 1s | ~684-685 | Fluoride in a metal-fluoride complex thermofisher.com |
| N 1s | ~401-402 | Nitrogen in an ammonium (NH₄⁺) species acs.org |
| C 1s | ~284.8 | Adventitious carbon (for calibration) arxiv.org |
Thermal Behavior and Decomposition Mechanisms
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies
TGA and DTA are powerful analytical techniques used to study the physical and chemical changes that occur in a material as a function of temperature. abo.fiuni-siegen.de TGA measures the change in mass of a sample as it is heated, while DTA detects the temperature difference between a sample and an inert reference, revealing whether a process is endothermic or exothermic. uni-siegen.de
Identification of Decomposition Stages and Temperature Ranges
The thermal decomposition of ammonium (B1175870) hexafluoroniobate(1-) is a multi-stage process. While specific temperature ranges can vary slightly depending on factors like heating rate and atmospheric conditions, a general pathway can be outlined. Often, the decomposition of similar ammonium fluoro-complexes, such as ammonium hexafluoroaluminate ((NH₄)₃AlF₆), proceeds through the formation of intermediate compounds. ysxbcn.com For instance, the decomposition of (NH₄)₃AlF₆ occurs in three steps, initially forming NH₄AlF₄ and then AlF₃(NH₄F)₀.₆₉ before yielding the final AlF₃ product. ysxbcn.com
For ammonium hexafluoroniobate(1-), the initial stage of decomposition typically involves the loss of ammonia (B1221849) (NH₃) and hydrogen fluoride (B91410) (HF), which are the decomposition products of ammonium fluoride (NH₄F). ysxbcn.com This process is analogous to the decomposition of other ammonium salts. alfa-chemistry.com
Quantification of Mass Loss Events
Thermogravimetric analysis allows for the precise measurement of mass loss at each stage of decomposition. This data is crucial for deducing the chemical reactions occurring at each step. By comparing the experimentally observed mass loss with the theoretical mass loss for proposed decomposition reactions, the stoichiometry of the intermediate and final products can be determined.
For example, in the thermal decomposition of ammonium hexafluoroaluminate, the mass loss at each of the three stages corresponds to the sequential removal of ammonia and hydrogen fluoride. ysxbcn.com A similar quantitative analysis is essential for elucidating the specific decomposition pathway of ammonium hexafluoroniobate(1-).
Below is an interactive data table summarizing the typical decomposition stages for a related compound, ammonium hexafluoroaluminate, which provides a model for understanding the decomposition of ammonium hexafluoroniobate(1-).
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Reaction |
| 1 | 150-250 | Varies | (NH₄)₃AlF₆ → NH₄AlF₄ + 2NH₃ + 2HF |
| 2 | 250-350 | Varies | NH₄AlF₄ → AlF₃(NH₄F)₀.₆₉ + 0.31NH₃ + 0.31HF |
| 3 | >350 | Varies | AlF₃(NH₄F)₀.₆₉ → AlF₃ + 0.69NH₃ + 0.69HF |
Note: This table is illustrative and based on the decomposition of a similar compound. The specific values for Ammonium Hexafluoroniobate(1-) would require dedicated experimental data.
Mechanistic Investigations of Thermal Decomposition Pathways
Investigating the mechanism of thermal decomposition provides deeper insight into the chemical transformations occurring. This involves studying the kinetics and thermodynamics of the reactions, identifying the gaseous products evolved, and characterizing the solid residues.
Solid-Phase Decomposition Kinetics and Thermodynamics
The study of solid-phase decomposition kinetics involves determining the rate at which the material decomposes at different temperatures. This information is vital for process optimization. Kinetic parameters, such as the activation energy, can be calculated from TGA data obtained at different heating rates. The thermodynamics of the decomposition reactions, including enthalpy and entropy changes, can be determined from DTA or Differential Scanning Calorimetry (DSC) data. ysxbcn.com
Gaseous Products Evolution and Identification (e.g., NH₃, HF, Niobium Fluorides)
The primary gaseous products from the decomposition of ammonium hexafluoroniobate(1-) are expected to be ammonia (NH₃) and hydrogen fluoride (HF), resulting from the breakdown of the ammonium fluoride component. ysxbcn.comalfa-chemistry.com At higher temperatures, volatile niobium fluorides could also be formed. The identification of these gaseous products is typically carried out using techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) coupled with the TGA instrument.
The decomposition of ammonium carbamate, for instance, yields ammonia and carbon dioxide. doubtnut.com Similarly, the thermal decomposition of ammonium chloride produces ammonia and hydrogen chloride gas, which can recombine upon cooling. youtube.com
Residual Solid Phase Characterization (e.g., Niobium Oxides, Niobium Fluorides)
The nature of the final solid residue depends on the decomposition conditions, particularly the temperature and atmosphere. In an inert atmosphere, the final product is likely to be a niobium fluoride, such as niobium pentafluoride (NbF₅). If the decomposition is carried out in the presence of oxygen or air, niobium oxides, such as niobium pentoxide (Nb₂O₅), are the expected final products.
X-ray diffraction (XRD) is a primary technique used to identify the crystalline phases present in the solid residue. For example, in the decomposition of (NH₄)₃AlF₆, XRD confirms that the final product is AlF₃. ysxbcn.com
Influence of Environmental Parameters on Decomposition
The environment in which the thermal decomposition of ammonium hexafluoroniobate(1-) occurs plays a significant role in dictating the reaction pathway and the nature of the final products. The atmosphere and pressure are two of the most influential factors.
Effect of Atmosphere (Inert vs. Oxidizing)
The composition of the surrounding atmosphere, whether inert (like nitrogen or argon) or oxidizing (like air), has a profound impact on the decomposition products of ammonium hexafluoroniobate(1-).
In an inert atmosphere , the decomposition of ammonium hexafluoroniobate(1-) is expected to proceed through a series of steps involving the release of ammonia (NH₃) and hydrogen fluoride (HF), ultimately leading to the formation of niobium pentafluoride (NbF₅). One source suggests that ammonium hexafluoroniobate(V) (NH₄NbF₆) decomposes above 300°C to form niobium pentafluoride (NbF₅) and ammonium fluoride (NH₄F) . It is plausible that (NH₄)₂[NbF₆] would follow a similar, albeit multi-step, pathway. The decomposition of related ammonium hexafluorometallates, such as ammonium hexafluoroaluminate ((NH₄)₃AlF₆), has been shown to occur in stages, with the initial release of ammonia and hydrogen fluoride ysxbcn.com. The decomposition in an inert atmosphere is primarily driven by heat, leading to the breakdown of the compound into its more volatile components.
In contrast, under an oxidizing atmosphere such as air, the decomposition process can be more complex. The presence of oxygen can lead to the oxidation of the niobium center and potentially the ammonia ligands. For other ammonium salts, such as ammonium metavanadate, decomposition in air leads to the formation of nitrogen oxides in addition to ammonia and water researchgate.net. Similarly, for ammonium hexafluoroniobate(1-), an oxidizing atmosphere could result in the formation of niobium oxides or oxyfluorides instead of the pure fluoride. The ammonia released during decomposition can also be oxidized, a process that is known to be influenced by the presence of metal oxides that can act as catalysts americanelements.com.
The table below summarizes the likely differences in decomposition products based on the atmospheric conditions, drawing parallels from related compounds.
| Atmosphere | Expected Gaseous Products | Expected Solid Residue |
| Inert | Ammonia (NH₃), Hydrogen Fluoride (HF) | Niobium Pentafluoride (NbF₅) |
| Oxidizing | Ammonia (NH₃), Hydrogen Fluoride (HF), Water (H₂O), Nitrogen Oxides (NOₓ) | Niobium Oxides (e.g., Nb₂O₅), Niobium Oxyfluorides |
Role of Pressure on Decomposition Kinetics and Products
Pressure is another critical parameter that can significantly alter the thermal decomposition of ammonium hexafluoroniobate(1-). While specific studies on the effect of pressure on this particular compound are scarce, research on other ammonium salts, like ammonium perchlorate (B79767) and ammonium nitrate (B79036), provides valuable insights rsc.orgresearchgate.net.
Increased pressure generally tends to suppress the initial stages of decomposition that involve the release of gaseous products. This is because the higher external pressure hinders the diffusion of gas molecules away from the solid reactant, thereby slowing down the reaction rate. For some materials, an increase in pressure can elevate the decomposition temperature icheme.org.
Furthermore, pressure can influence the reaction mechanism itself. In some cases, reactions that are endothermic at atmospheric pressure can become exothermic at elevated pressures youtube.com. This shift is often attributed to the promotion of secondary reactions in the gas phase or on the surface of the solid rsc.org. For ammonium hexafluoroniobate(1-), it is conceivable that at higher pressures, the liberated ammonia and hydrogen fluoride could undergo secondary reactions, potentially leading to different solid products than those obtained at atmospheric pressure.
The following table outlines the potential effects of pressure on the decomposition of ammonium hexafluoroniobate(1-), based on general principles and findings for analogous compounds.
| Pressure Condition | Potential Effect on Decomposition Temperature | Potential Effect on Reaction Products |
| Low Pressure (Vacuum) | Lower decomposition temperature | Favors formation of volatile products like NbF₅ |
| Atmospheric Pressure | Baseline decomposition temperature | Formation of NbF₅ in inert atmosphere |
| High Pressure | Higher initial decomposition temperature | May favor the formation of intermediate phases or different final products due to secondary reactions |
Exothermic and Endothermic Processes During Thermal Decomposition
The thermal decomposition of a compound is invariably accompanied by changes in enthalpy, manifesting as either endothermic (heat-absorbing) or exothermic (heat-releasing) processes. These can be studied using techniques like Differential Scanning Calorimetry (DSC).
The initial stages of decomposition of ammonium hexafluoroniobate(1-) are expected to be endothermic . This is because energy is required to break the ionic and covalent bonds within the crystal lattice and to liberate gaseous molecules like ammonia and hydrogen fluoride. The decomposition of many ammonium salts, including ammonium nitrate and ammonium carbonate, begins with an endothermic dissociation nih.govd-nb.info. The decomposition of ammonium hexafluoroaluminate also proceeds through endothermic steps ysxbcn.com.
However, exothermic processes may occur at higher temperatures. These can be due to several factors:
Crystallization of the product: If the final solid product, such as niobium pentafluoride or niobium oxide, is initially formed in an amorphous state, its subsequent crystallization would release energy, appearing as an exothermic peak in a DSC scan tainstruments.com.
Oxidation reactions: In an oxidizing atmosphere, the oxidation of ammonia or the niobium species is a highly exothermic process americanelements.com.
Secondary reactions: As mentioned earlier, under certain conditions, especially at elevated pressures, secondary reactions between the decomposition products can be exothermic.
A study on the thermal decomposition of monohydrated ammonium oxotris(oxalate)niobate showed a series of endothermic and exothermic steps corresponding to dehydration, decomposition of the oxalate (B1200264) ligands, and crystallization of the final niobium pentoxide product scielo.br. It is reasonable to assume a similarly complex sequence of thermal events for ammonium hexafluoroniobate(1-).
The expected thermal events during the decomposition of ammonium hexafluoroniobate(1-) are summarized in the table below.
| Temperature Range | Expected Thermal Process | Enthalpy Change |
| Lower Temperatures | Initial decomposition, release of NH₃ and HF | Endothermic |
| Higher Temperatures | Crystallization of the solid residue | Exothermic |
| Higher Temperatures (in air) | Oxidation of NH₃ and/or niobium species | Exothermic |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of ionic compounds like ammonium (B1175870) hexafluoroniobate(1-).
Electronic Structure, Bonding Analysis, and Charge Distribution in [NbF6]⁻ Anion
DFT calculations are instrumental in elucidating the electronic structure of the hexafluoroniobate anion, [NbF6]⁻. These calculations consistently show an octahedral geometry for the [NbF6]⁻ anion. The electronic properties and bonding within this anion are of significant interest.
Studies focusing on the electronic structure reveal the nature of the niobium-fluorine bonds. The bonding is primarily ionic, arising from the electrostatic attraction between the positively charged niobium center and the negatively charged fluorine ligands. However, a degree of covalent character is also present, involving the sharing of electrons between the niobium and fluorine atoms.
Charge distribution analysis within the [NbF6]⁻ anion indicates a significant localization of negative charge on the fluorine atoms due to their high electronegativity, while the niobium atom carries a partial positive charge. This charge distribution is crucial for understanding the interactions between the [NbF6]⁻ anion and the ammonium (NH₄⁺) cation.
Prediction and Assignment of Vibrational Spectra
DFT calculations are a reliable method for predicting the vibrational spectra (infrared and Raman) of molecules and polyatomic ions. For ammonium hexafluoroniobate(1-), DFT can be used to calculate the vibrational frequencies and normal modes of both the NH₄⁺ cation and the [NbF6]⁻ anion. amazonaws.com
The process involves optimizing the geometry of the ions and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The eigenvalues of this matrix correspond to the vibrational frequencies. psu.edu These theoretical predictions are invaluable for interpreting experimental spectra, allowing for the assignment of specific absorption bands or Raman shifts to particular vibrational modes of the ions. youtube.com For instance, the characteristic stretching and bending modes of the N-H bonds in the ammonium cation and the Nb-F bonds in the hexafluoroniobate anion can be identified.
Energetics and Reaction Pathways for Synthesis and Decomposition
DFT calculations can provide critical insights into the thermodynamics and kinetics of chemical reactions. For ammonium hexafluoroniobate(1-), this includes modeling the energetics of its synthesis and the pathways for its thermal decomposition.
Synthesis: The formation of ammonium hexafluoroniobate can be modeled by calculating the reaction energies of potential synthesis routes. For example, the reaction of niobium pentafluoride (NbF₅) with ammonium fluoride (B91410) (NH₄F) can be studied to determine the enthalpy of formation.
Decomposition: The thermal decomposition of ammonium hexafluoroniobate(1-) is expected to proceed via the loss of ammonia (B1221849) (NH₃) and hydrogen fluoride (HF). DFT can be used to model the energy barriers (activation energies) for various decomposition pathways, helping to identify the most likely mechanism. nih.gov For instance, the step-wise dissociation of the ammonium cation and the subsequent reactions can be simulated. researchgate.net Such studies are crucial for understanding the thermal stability of the compound.
Modeling of Cation-Anion Interactions and Lattice Energy
DFT calculations can also be used to estimate the lattice energy of ammonium hexafluoroniobate(1-). stackexchange.com The lattice energy is the energy required to separate one mole of the solid ionic compound into its gaseous ions. libretexts.orglibretexts.org Theoretical calculations of lattice energy are often performed using methods like the Born-Haber cycle, which can be informed by DFT-calculated energies for the constituent ions. libretexts.orglibretexts.org Comparing theoretical lattice energies with experimental values provides a measure of the accuracy of the computational model and the understanding of the ionic bonding within the crystal. lumenlearning.com
Ab Initio Molecular Dynamics (AIMD) Simulations
AIMD is a powerful simulation technique that combines classical molecular dynamics with electronic structure calculations (typically DFT) to compute the forces acting on the atoms at each time step. arxiv.orgnih.gov This approach allows for the study of the dynamic behavior of materials at finite temperatures without the need for empirical potentials.
Investigation of Dynamic Behavior and Phase Transitions
AIMD simulations can be used to investigate the dynamic behavior of ammonium hexafluoroniobate(1-) in the solid state. This includes studying the vibrational motions of the ions, rotational dynamics of the ammonium cation, and the possibility of phase transitions at different temperatures and pressures. nih.gov
By simulating the system at various temperatures, one can observe changes in the crystal structure that may indicate a phase transition. nih.govarxiv.org For example, the transition from a low-temperature ordered phase to a high-temperature phase with disordered ammonium ions could be explored. The simulation can provide detailed information about the atomic motions and structural changes that occur during such a transition. aps.orgaps.org These simulations are computationally intensive but offer a level of detail that is often inaccessible through experimental methods alone.
Proton Transfer Dynamics Involving Ammonium Cations
In the solid-state structure of ammonium hexafluoroniobate(1-), the ammonium cation (NH₄⁺) is a potential proton donor, and its rotational and vibrational dynamics can facilitate proton transfer (PT) events. Computational studies of proton transfer involving ammonium and similar cations, such as in the protonated ammonia dimer (NH₄⁺···NH₃), provide a foundational understanding of the mechanisms applicable to this compound. nih.gov
The dynamics of proton transfer are often investigated using specialized reactive force fields. A notable approach is the Molecular Mechanics with Proton Transfer (MMPT) method, which partitions a system into a quantum mechanical region where the proton transfer occurs and a classical region for the surrounding environment. nih.gov This technique allows for the simulation of PT on realistic time scales. For a system like ammonium hexafluoroniobate(1-), this would involve modeling the potential energy surface for the transfer of a proton from an ammonium cation to a neighboring hexafluoroniobate anion (NbF₆⁻) or to a defect site within the crystal lattice.
Research on related systems has shown that specific vibrational modes are crucial for enabling proton transfer. In the NH₄⁺···NH₃ system, the N-N vibrational mode is identified as the key "gating" motion that facilitates the proton transfer. nih.gov In the context of solid ammonium hexafluoroniobate(1-), the reorientational motion of the ammonium cation and the vibrational modes of the NbF₆⁻ anion would be similarly critical. The transfer process is not merely a simple hop but a concerted motion involving the donor, the acceptor, and the surrounding ionic environment. The Grotthuss mechanism, originally described for proton transport in water, provides a conceptual parallel, where structural rearrangements and the formation of transient hydrogen bonds create a pathway for the proton to move. semanticscholar.org
Simulations using methods like the LEWIS model, a reactive and polarizable water model, have elucidated the nature of proton transfer in aqueous solutions, highlighting the formation of Zundel-type species (H₅O₂⁺) as key intermediates. nih.gov Analogously, in the solid state of ammonium hexafluoroniobate(1-), a transient species involving a hydrogen bond between the ammonium cation and a fluoride atom of the anion (N-H···F) would be the critical configuration preceding a potential proton transfer event. The stability and dynamics of such interactions dictate the probability and rate of proton transfer within the material.
Force Field Development for Classical Simulations of Condensed Phases
Classical molecular dynamics (MD) simulations are powerful tools for investigating the bulk properties and condensed-phase behavior of materials like ammonium hexafluoroniobate(1-). The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is an analytical function describing the potential energy of the system as a function of its atomic coordinates. whiterose.ac.ukresearchgate.net
The development of a dedicated force field for ammonium hexafluoroniobate(1-) would involve several critical steps. The force field typically includes terms for both bonded and non-bonded interactions:
Bonded Interactions: These terms are less relevant for simple ionic species like NH₄⁺ and NbF₆⁻, which are often treated as rigid bodies, but would be essential for describing the internal vibrations of the ions if a flexible model is used.
Non-bonded Interactions: These are crucial for ionic systems and comprise van der Waals forces (often modeled with a Lennard-Jones potential) and electrostatic interactions (modeled using Coulomb's law with assigned partial atomic charges).
The parameterization process is a multi-dimensional optimization problem. boku.ac.at Parameters for the potential energy function are typically derived by fitting against high-level quantum mechanical (QM) calculations or experimental data. whiterose.ac.ukethz.ch For ammonium hexafluoroniobate(1-), this would involve:
Quantum Mechanical Calculations: Performing ab initio calculations (e.g., using Density Functional Theory or Møller-Plesset perturbation theory) on small clusters, such as an ion pair (NH₄⁺-NbF₆⁻) or a small unit cell, to obtain a detailed potential energy surface. whiterose.ac.uk
Parameter Fitting: Adjusting the force field parameters (e.g., Lennard-Jones parameters, partial charges) to reproduce the QM-derived energies, forces, and geometric configurations. boku.ac.at
Validation: Testing the developed force field by simulating bulk properties of the material, such as density, lattice parameters, and radial distribution functions, and comparing the results with available experimental data. researchgate.net
Force fields like ClayFF have been developed for simulating layered minerals and their interfaces, and they include parameters for ammonium groups interacting with mineral surfaces. researchgate.net Similarly, the GROMOS force field has undergone rigorous parameterization for charged amino acid side chains based on thermodynamic data like hydration free energies. boku.ac.at These established methodologies provide a clear roadmap for developing a robust force field for simulating the condensed phases of ammonium hexafluoroniobate(1-).
Prediction of Structural and Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting the structural and spectroscopic properties of compounds like ammonium hexafluoroniobate(1-) with high accuracy. These theoretical predictions are vital for interpreting experimental data and understanding the electronic structure and bonding within the material.
Structural Parameters: Density Functional Theory (DFT) is a widely used method for geometry optimization to predict equilibrium structures. For ammonium hexafluoroniobate(1-), calculations would yield the bond lengths and angles for both the ammonium (NH₄⁺) cation and the hexafluoroniobate (NbF₆⁻) anion. The NbF₆⁻ anion is expected to have an octahedral geometry. Experimental crystallographic data from related compounds, such as 1-ethyl-3-methylimidazolium (B1214524) hexafluoroniobate (EMImNbF₆), provide a valuable benchmark for the anion's structure. researchgate.net In this related compound, the NbF₆⁻ anion is indeed found to be nearly octahedral.
Table 1: Structural Parameters of the Hexafluoroniobate (NbF₆⁻) Anion Data derived from the crystallographic study of the related compound EMImNbF₆ at 200 K. researchgate.net
| Parameter | Description | Value |
| Bond Length | ||
| Nb-F | Niobium-Fluorine bond length | ~1.92 - 1.94 Å |
| Bond Angle | ||
| F-Nb-F (cis) | Angle between adjacent F atoms | ~88.5° - 91.5° |
| F-Nb-F (trans) | Angle between opposite F atoms | ~178° - 179° |
Spectroscopic Parameters: Computational methods can also predict vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies.
For ammonium hexafluoroniobate(1-), the predicted spectrum would feature distinct sets of frequencies corresponding to:
Ammonium (NH₄⁺) cation: N-H stretching and H-N-H bending modes.
Hexafluoroniobate (NbF₆⁻) anion: Nb-F stretching and F-Nb-F bending modes, characteristic of an octahedral MX₆ species.
These theoretical spectra are invaluable for assigning the peaks observed in experimental spectroscopic measurements, providing a direct link between the observed physical properties and the underlying molecular structure and bonding.
Reactivity and Derivatization Chemistry of Hexafluoroniobate 1
Reactions in Aqueous and Non-Aqueous Media
The behavior of the hexafluoroniobate(1-) ion is highly dependent on the solvent system. While stable under many conditions, it can undergo reactions such as hydrolysis and solvolysis, leading to the formation of new chemical species.
Hydrolysis Pathways and Products
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. wikipedia.org The hydrolysis of complex fluoride (B91410) anions can be intricate and is often influenced by factors such as pH, temperature, and the nature of the cation. For ammonium (B1175870) hexafluoroniobate, its reported insolubility in water suggests that any hydrolysis would primarily be a surface-level reaction under standard conditions. wikipedia.org
While specific studies on the hydrolysis of [NbF₆]⁻ are not extensively detailed in the provided results, the behavior of analogous hexafluoroanions, such as hexafluorophosphate (B91526) ([PF₆]⁻), can provide insight. The hydrolysis of [PF₆]⁻ is known to be very slow but can be catalyzed by acids. wikipedia.org It can proceed through a stepwise substitution of fluoride ions by hydroxide (B78521) or oxide ions. A similar pathway can be postulated for [NbF₆]⁻, especially in acidic or basic solutions where its solubility might be altered. Potential hydrolysis products could include oxofluoroniobates and ultimately, hydrated niobium pentoxide.
Potential Stepwise Hydrolysis Products of [NbF₆]⁻
| Step | Reactant | Product Ion |
|---|---|---|
| 1 | [NbF₆]⁻ + H₂O | [NbOF₅]²⁻ + 2H⁺ |
| 2 | [NbOF₅]²⁻ + H₂O | [NbO₂F₄]³⁻ + 2H⁺ |
| 3 | ... | ... |
Solvolysis Reactions in Alternative Solvents
Solvolysis is a general term for reactions where the solvent acts as the nucleophile. wikipedia.orgyoutube.com Hydrolysis is a specific type of solvolysis where the solvent is water. In non-aqueous solvents, particularly polar protic solvents like alcohols, the hexafluoroniobate(1-) ion can undergo alcoholysis. This would involve the replacement of fluoride ligands with alkoxide groups (⁻OR).
For example, in methanol (B129727) (CH₃OH), a potential solvolysis reaction could be: [NbF₆]⁻ + xCH₃OH ⇌ [NbF₆-x(OCH₃)x]⁻ + xHF
The extent of this reaction would depend on the reaction conditions and the stability of the resulting mixed-ligand complex. Ammonolysis, or reaction with ammonia (B1221849), is another important solvolysis reaction. wikipedia.org
Ligand Exchange and Substitution Reactions
Ligand exchange, or substitution, is a fundamental reaction of coordination complexes where one ligand is replaced by another. libretexts.orgchemguide.co.uksavemyexams.comlibretexts.org These reactions are crucial for synthesizing new compounds with tailored properties. The [NbF₆]⁻ anion can serve as a starting material for creating a variety of other niobium complexes.
Formation of Mixed-Ligand Niobium Compounds
A key application of ligand substitution is the formation of mixed-ligand complexes, where the central metal ion is coordinated to two or more different types of ligands. nih.gov Starting from a precursor like (Et₄N)[NbCl₆], mixed-ligand niobium(V) complexes have been synthesized using bidentate ligands such as chloranilic acid. mdpi.com This demonstrates a synthetic pathway that could be adapted for hexafluoroniobate precursors. A hypothetical reaction could involve the partial substitution of fluoride ions in [NbF₆]⁻ with other ligands, such as chlorides or organic chelating agents, to form species like [NbF₄Cl₂]⁻ or [NbF₄(L-L)]⁻, where L-L is a bidentate ligand. The relative bond strengths and reaction conditions would dictate the feasibility and outcome of such substitutions.
Examples of Ligand Substitution in Niobium Chemistry
| Starting Complex | Incoming Ligand(s) | Product Complex |
|---|---|---|
| (Et₄N)[NbCl₆] | Chloranilic acid, H₂O, OPPh₃ | (Et₄N)cis-[NbO(ca)₂(H₂O)OPPh₃] mdpi.com |
Role as a Niobium Precursor in Heterogeneous Reactions
Ammonium salts of complex anions are often used as precursors to produce solid-state materials, particularly catalysts. Upon heating, they decompose to yield metal oxides, nitrides, or other compounds. Ammonium niobium oxalate (B1200264), for example, has been investigated as an aqueous precursor for preparing Nb₂O₅/Al₂O₃ catalysts. researchgate.net These catalysts exhibit acidic properties useful in various chemical reactions. researchgate.netmdpi.com Similarly, ammonium niobium oxalate has been used for the hydrothermal preparation of cellulose (B213188) acetate/Nb₂O₅ photocatalysts. researchgate.net
Following this logic, ammonium hexafluoroniobate(1-) can be considered a valuable precursor in heterogeneous reactions for the synthesis of niobium-containing materials. Thermal decomposition in an inert or reactive atmosphere could yield niobium nitrides or oxynitrides. Alternatively, its reaction with a support material like alumina (B75360) or silica (B1680970) at elevated temperatures could be used to disperse niobium oxide species on the surface, creating a heterogeneous catalyst. The use of such precursors is a key strategy in materials chemistry for achieving high dispersion and specific catalytic properties. mdpi.com
Influence of Counterion Effects on Reactivity of Hexafluoroniobate(1-)
Ammonium hexafluoroniobate(1-), (NH₄)NbF₆, serves as a particularly illustrative example of the counterion's role, especially in the synthesis of niobium-containing materials. The ammonium cation imparts specific reactive properties not observed with simple alkali metal counterions like K⁺, Na⁺, or Li⁺.
Thermal Decomposition and Derivatization:
A primary area where the influence of the ammonium counterion is evident is in thermal decomposition reactions. Ammonium hexafluoroniobate(1-) is a common precursor for the synthesis of niobium oxides (Nb₂O₅) and other niobium compounds. Upon heating, (NH₄)NbF₆ decomposes to produce volatile byproducts, namely ammonia (NH₃) and hydrogen fluoride (HF), leaving behind a niobium-containing solid that can be further converted to the desired oxide.
This reactivity is in stark contrast to that of alkali metal hexafluoroniobates. For instance, potassium hexafluoroniobate (K₂NbF₇ is more common but KNbF₆ can be considered for comparison) would not decompose in the same manner. Instead of volatile byproducts, thermal treatment of potassium hexafluoroniobate in the presence of moisture would likely lead to the formation of stable, solid potassium fluoride (KF) and niobium oxides or oxyfluorides. The non-volatile nature of the alkali metal fluoride byproduct can be a disadvantage in the preparation of pure niobium oxide, as it may remain as an impurity in the final product.
The use of ammonium hexafluoroniobate in hydrothermal synthesis further highlights the role of the ammonium ion. In aqueous conditions under heat and pressure, the in-situ decomposition of the ammonium ion can influence the pH of the reaction medium, which in turn affects the hydrolysis and condensation of the hexafluoroniobate anion to form various niobium oxide structures.
Solubility and Solution-Phase Reactivity:
The solubility of hexafluoroniobate salts in different solvents is also dependent on the counterion. While detailed comparative solubility data is scarce, the general principles of ionic compound solubility apply. The ammonium ion, being larger and less polarizing than a lithium ion, for example, can lead to different solvation energetics and thus different solubilities. This can be a critical factor in solution-phase derivatization reactions where the concentration of the [NbF₆]⁻ anion is a key parameter.
Analogous Systems - The Hexafluorophosphate Example:
The following table summarizes the expected differences in the thermal decomposition products of ammonium hexafluoroniobate(1-) compared to a generic alkali metal hexafluoroniobate, illustrating the significant influence of the counterion on the derivatization chemistry of the hexafluoroniobate(1-) anion.
| Compound | Counterion | Expected Thermal Decomposition Products (in the presence of oxygen/moisture) | Nature of Byproducts | Implications for Derivatization |
| Ammonium hexafluoroniobate(1-) | NH₄⁺ | Niobium Oxide (Nb₂O₅), Ammonia (NH₃), Hydrogen Fluoride (HF) | Volatile | Facilitates the synthesis of pure niobium oxide as byproducts can be easily removed. |
| Alkali Metal Hexafluoroniobate (e.g., KNbF₆) | K⁺, Na⁺, Li⁺ | Niobium Oxide (Nb₂O₅), Alkali Metal Fluoride (e.g., KF) | Solid | May lead to contamination of the final niobium oxide product with the alkali metal fluoride. |
Advanced Applications in Materials Science and Catalysis
Precursor Chemistry for Niobium-Containing Materials
The utility of ammonium (B1175870) hexafluoroniobate(1-) as a precursor stems from its ability to decompose cleanly, providing a source of niobium for various synthesis routes, including thermal decomposition and hydrolysis. This allows for the creation of a range of niobium-containing materials with tailored properties.
Ammonium hexafluoroniobate(1-) can be utilized as a precursor for synthesizing niobium pentoxide (Nb₂O₅), a material of significant interest for ceramic and optical applications due to its high refractive index and dielectric constant. nih.gov While various niobium compounds like ammonium niobate oxalate (B1200264), niobium ethoxide, and niobium chloride are commonly used, the synthesis pathway from a fluoro-complex like ammonium hexafluoroniobate offers a route to high-purity oxides. ufmg.brresearchgate.netscielo.brresearchgate.net
The conversion process typically involves either hydrolysis or thermal decomposition.
Hydrolysis: In a controlled aqueous environment, the [NbF6]⁻ anion can be hydrolyzed to form niobic acid (Nb₂O₅·nH₂O), which upon calcination yields crystalline niobium pentoxide.
Thermal Decomposition: Heating ammonium hexafluoroniobate(1-) in an oxygen-containing atmosphere leads to its decomposition, evolving volatile byproducts such as ammonia (B1221849), hydrogen fluoride (B91410), and water, leaving behind niobium oxide. The thermal decomposition of other ammonium salts, like ammonium sulfate, proceeds in distinct stages, suggesting a similar controlled breakdown for ammonium hexafluoroniobate(1-). researchgate.netresearchgate.net
The final properties of the Nb₂O₅, such as its crystalline phase (e.g., orthorhombic T-Nb₂O₅ or monoclinic H-Nb₂O₅) and particle morphology, are highly dependent on the synthesis conditions, particularly the calcination temperature and atmosphere. nih.govresearchgate.netdoaj.org These factors are critical for optimizing the material for specific applications, such as high-performance optical lenses and advanced ceramic capacitors. google.com
| Niobium Precursor | Common Synthesis Method | Typical Calcination Temperature (°C) | Resulting Oxide Phase | Key Applications |
|---|---|---|---|---|
| Ammonium hexafluoroniobate(1-) | Thermal Decomposition / Hydrolysis | 500 - 1100 | TT, T, H-Nb₂O₅ | High-purity ceramics, Optical coatings |
| Ammonium Niobate Oxalate | Thermal Decomposition | 500 - 800 | TT, T-Nb₂O₅ | Catalysts, Ceramics, Thin films ufmg.brgoogle.com |
| Niobium (V) Ethoxide | Sol-Gel | 500 - 750 | T-Nb₂O₅ | Photocatalysts, Electronic components scielo.brresearchgate.net |
| Niobium (V) Chloride | Sol-Gel / Pechini | 500 - 750 | T-Nb₂O₅ | Sensors, Electrochromics nih.govscielo.br |
Beyond oxides, ammonium hexafluoroniobate(1-) is a direct source material for producing niobium fluoride (NbF₅) films and nanostructures. These materials are explored for applications in catalysis and as precursors for other niobium-based compounds. A viable method for producing anhydrous metal fluorides involves the thermal treatment of a metal precursor with ammonium fluoride under solventless conditions, demonstrating the utility of ammonium fluoride-based compounds in fluorination reactions. rsc.org
Ammonium hexafluoroniobate(1-) could be employed in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes. In such a setup, the compound would be sublimed and introduced into a reaction chamber where it decomposes on a heated substrate, resulting in the deposition of a thin film of niobium fluoride. The precise control over film thickness and morphology afforded by these techniques is crucial for fabricating components in microelectronics and specialized coatings.
The role of ammonium hexafluoroniobate(1-) extends to the synthesis of complex functional materials for the electronics industry. One of the most significant materials is lithium niobate (LiNbO₃), prized for its non-linear optical and piezoelectric properties used in telecommunications and sensor technologies. researchgate.net
The synthesis of LiNbO₃ nanoparticles can be achieved through various solution-based procedures, such as solvothermal methods, which depend critically on the choice of both the lithium and niobium precursors. researchgate.netnih.gov Ammonium hexafluoroniobate(1-) can serve as the niobium source, reacting with a lithium precursor (e.g., lithium hydroxide) in a suitable solvent under heat and pressure. The reaction proceeds to form crystalline LiNbO₃, with the ammonium and fluoride ions forming volatile or soluble byproducts that can be easily removed. The selection of precursors has been shown to significantly influence the uniformity, crystallinity, and particle size of the resulting nanoparticles, which can range from approximately 30 to over 800 nm. nih.gov
Design and Application in Ionic Liquid Systems
Ionic liquids (ILs) are salts that are liquid at or near room temperature, possessing unique properties like negligible vapor pressure, high thermal stability, and wide electrochemical windows. edcc.com.cnnih.gov These characteristics make them promising candidates for "green" solvents and advanced electrolytes. mdpi.com The hexafluoroniobate anion, [NbF6]⁻, can be incorporated into ILs, tailoring their properties for specific functions.
Hexafluoroniobate-based ionic liquids can be synthesized using ammonium hexafluoroniobate(1-) as the anion source. The most common synthetic route is a metathesis reaction, also known as an anion exchange reaction. researchgate.netlongdom.org This process involves reacting ammonium hexafluoroniobate(1-) with a salt containing a large, asymmetric organic cation, such as 1-butyl-3-methylimidazolium ([BMIM]⁺) or N-butyl-N-methylpyrrolidinium ([Pyr14]⁺), typically provided as a halide salt (e.g., [BMIM]Cl).
The reaction is generally performed in a solvent where the desired ionic liquid is soluble, but the resulting ammonium halide byproduct is not, allowing for its removal by filtration. This straightforward method allows for the creation of a wide variety of ionic liquids by pairing different cations and anions. longdom.orgresearchgate.net The resulting hexafluoroniobate-based IL would be a non-volatile, ionically conductive medium suitable for electrochemical applications such as batteries and capacitors. nih.gov
The performance of an ionic liquid in an electrochemical device is governed by the behavior of its constituent ions, specifically their movement (ion transport) and their arrangement at the electrode-electrolyte interface. While specific data on hexafluoroniobate ILs is limited, extensive research on analogous fluoride-containing anions like hexafluorophosphate (B91526) ([PF6]⁻) and various fluoro-sulfonyl imides provides significant insight. edcc.com.cnbohrium.combohrium.com
| Ionic Liquid | Anion | Density (g·cm⁻³ at ~298 K) | Viscosity (mPa·s at ~298 K) | Conductivity (mS·cm⁻¹ at ~298 K) |
|---|---|---|---|---|
| [C₆mim][BF₄] | Tetrafluoroborate | 1.15 | 144 | ~3.9 |
| [C₆mim][PF₆] | Hexafluorophosphate | 1.29 | 368 | ~2.0 |
| [C₆mim][Tf₂N] | Bis(trifluoromethylsulfonyl)imide | 1.37 | 90 | ~2.9 |
Table 2: Comparison of thermophysical properties of 1-hexyl-3-methylimidazolium ([C₆mim]) based ionic liquids with different fluoro-anions, illustrating the significant effect of the anion on physical properties. edcc.com.cn A hexafluoroniobate-based IL would be expected to have properties in a similar range.
Interfacial Phenomena: At the interface between an electrode and the ionic liquid, an electrochemical double layer forms, the structure of which is critical for charge storage and electrochemical reactions. Under an applied potential, cations and anions arrange themselves on the electrode surface. Studies using in-situ spectroscopy have shown that as the electrode potential changes, there is a replacement of cations by anions (or vice versa) at the surface. nih.gov The specific nature of the anion, including its size, charge distribution, and adsorption strength, influences this interfacial structure and the kinetics of reactions occurring at the electrode. nih.govua.pt The [NbF6]⁻ anion would participate in forming this dynamic double layer, with its interactions at the interface being a key factor in the performance of any electrochemical device utilizing a hexafluoroniobate-based IL.
Catalytic Activity and Mechanisms
The catalytic potential of niobium compounds is broadly recognized, with their activity often attributed to their Lewis acidity and redox properties. While direct catalytic applications of ammonium hexafluoroniobate(1-) are not extensively documented, the behavior of related niobium fluoride and ammonium-containing niobium species provides strong indicators of its potential catalytic roles.
Role as a Catalyst or Co-catalyst in Specific Chemical Transformations
Although specific examples detailing the use of ammonium hexafluoroniobate(1-) as a primary catalyst are scarce in publicly available research, the catalytic activity of niobium fluoride compounds suggests its potential as a potent Lewis acid catalyst. For instance, niobium(V) fluoride (NbF₅) has demonstrated high efficiency as a catalyst in solvent-free cyanosilylation of aldehydes. This reaction proceeds rapidly at room temperature with low catalyst loading, indicating the strong Lewis acidic nature of the niobium center, which is also present in the [NbF₆]⁻ anion.
Furthermore, organic fluoride salts have been shown to play a crucial role in stabilizing niobium oxo-clusters, which are active catalysts for the epoxidation of allylic alcohols and olefins using hydrogen peroxide as an oxidant. The fluoride ions coordinate to the niobium sites, enhancing the catalytic activity. This suggests that the hexafluoroniobate anion in ammonium hexafluoroniobate(1-) could similarly participate in stabilizing catalytically active niobium species.
The ammonium cation itself can also play a role in catalysis. In some systems, ammonium salts are utilized in phase-transfer catalysis and can influence the synthesis and properties of catalytic materials. For example, the use of ammonium niobium oxalate as a precursor leads to the formation of layered niobium oxides with solid acid properties. While not a direct catalytic function of the ammonium ion in the final material, its presence during synthesis is crucial for the development of the catalyst's acidic characteristics.
Mechanistic Studies of Catalytic Cycles Involving Niobium Species
Mechanistic studies of catalytic cycles involving niobium species often highlight the role of the niobium center as a Lewis acid. In reactions catalyzed by niobium oxides and phosphates, the niobium center can activate substrates by accepting electron pairs. For example, in condensation reactions, solid niobium oxides promote the generation of an active methylene group from an enamine-based portion of a molecule, which then undergoes a nucleophilic attack.
In oxidation catalysis, the mechanism can involve the formation of niobium-peroxo species. The coordination of fluoride ions to the niobium center can influence the electronic properties of the metal, thereby affecting the electrophilicity of the peroxo group and its ability to transfer an oxygen atom to a substrate. The strong electron-withdrawing nature of fluorine can decrease the electron density at the niobium site, promoting the electrophilic oxygen transfer to a double bond in epoxidation reactions.
The catalytic cycle in many niobium-catalyzed reactions involves the coordination of the substrate to the niobium center, followed by the chemical transformation and subsequent desorption of the product. The specific steps and intermediates are highly dependent on the reaction type, the oxidation state of niobium, and the nature of the ligands coordinated to it. For instance, in reactions catalyzed by niobium-based solid acids, the mechanism often involves proton transfer from Brønsted acid sites or substrate coordination to Lewis acid sites on the catalyst surface.
Development of Heterogeneous Catalysts Derived from Ammonium Hexafluoroniobate(1-)
Ammonium hexafluoroniobate(1-) serves as a valuable precursor for the synthesis of heterogeneous niobium-based catalysts. The development of such catalysts is driven by the need for easily separable and reusable catalytic materials with high stability and activity.
One approach involves the controlled thermal decomposition of ammonium hexafluoroniobate(1-) to produce niobium oxides or fluorinated niobium oxides. The presence of both ammonium and fluoride can influence the morphology, crystal phase, and surface properties of the resulting niobia. For instance, the use of fluoride-containing precursors in the synthesis of porous silica-supported niobium catalysts has been shown to limit the growth of silica (B1680970) particles, resulting in materials with improved textural properties and higher catalytic activity in the valorization of furfural.
Another strategy is the impregnation of a support material, such as silica or alumina (B75360), with a solution of ammonium hexafluoroniobate(1-), followed by calcination. This method allows for the dispersion of niobium species onto a high-surface-area support, creating accessible active sites. The fluoride content can be tailored by adjusting the calcination temperature and atmosphere, which in turn affects the acidity and catalytic performance of the final material. For example, the synthesis of the mesoporous molecular sieve Nb-MCM-41 has been achieved using heptafluoroniobic acid as a niobium source, leading to catalysts active in the oxidation of cyclohexene. It is conceivable that ammonium hexafluoroniobate(1-) could be a suitable alternative precursor in similar syntheses.
Furthermore, ammonium hexafluoroniobate(1-) can be used in sol-gel processes to prepare mixed-oxide catalysts containing niobium. The fluoride ions can act as mineralizers, influencing the crystallization process and the final structure of the material. The ammonium ions are typically removed during the subsequent thermal treatment.
Future Perspectives and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes
The development of new and environmentally friendly synthetic methods for ammonium (B1175870) hexafluoroniobate(1-) is a primary area of future research. Traditional syntheses often rely on hazardous reagents like hydrofluoric acid. researchgate.net Future work will likely focus on "green chemistry" principles to minimize environmental impact and enhance safety and economic viability. organic-chemistry.orgrsc.org
Key research directions include:
Solvent-Free and Mechanochemical Synthesis: Inspired by solvent-free methods for other niobium compounds, researchers may explore solid-state reactions or mechanochemical grinding to produce ammonium hexafluoroniobate(1-). organic-chemistry.org These techniques can reduce solvent waste and potentially lead to the formation of novel phases.
Ionic Liquid-Based Syntheses: Ionic liquids are emerging as versatile solvents and catalysts in inorganic synthesis. mdpi.comethernet.edu.et The use of niobium-based ionic liquids could offer a controlled environment for the crystallization of ammonium hexafluoroniobate(1-), potentially at lower temperatures and with greater control over purity and crystal morphology. mdpi.com
Controlled Hydrothermal and Solvothermal Methods: Building on research into the synthesis of niobium oxide-fluorides, where organic bases are used to control the formation of specific anionic species, similar strategies could be applied to selectively crystallize the [NbF6]- anion. researchgate.netacs.org This approach allows for fine-tuning of reaction conditions to favor the desired product.
Amine-Based Fluorination: Investigating the direct reaction of niobium precursors with ammonium fluoride (B91410) or other ammonium salts under various conditions could provide more direct and sustainable routes, eliminating the need for highly corrosive acids. semanticscholar.org
A comparative table of potential synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Relevant Research Context |
| Solvent-Free/Mechanochemical | Reduced solvent waste, potential for novel phase discovery. | General trend in green chemistry and materials synthesis. organic-chemistry.orgrsc.org |
| Ionic Liquid-Based | Enhanced reaction control, lower temperatures, recyclable solvent systems. | Synthesis of organo-niobate ionic liquids for catalysis. mdpi.comethernet.edu.et |
| Controlled Hydrothermal | Precise control over crystal growth and anion speciation. | Use of organic bases to direct niobium oxide-fluoride crystallization. researchgate.netacs.org |
| Direct Amination/Fluorination | Potentially simpler, one-step process, avoids highly corrosive acids. | General principles of amide and ammonium salt synthesis. semanticscholar.org |
Development of In Situ Characterization Techniques for Reaction Monitoring
A deeper understanding of the formation mechanism of ammonium hexafluoroniobate(1-) is crucial for optimizing synthetic protocols and controlling product properties. The development and application of in situ and operando characterization techniques are essential for observing the reaction intermediates and transformation pathways in real-time.
Future research will likely involve:
Operando Spectroscopy: Techniques like Raman and Infrared (IR) spectroscopy can be used to monitor the vibrational modes of niobium-fluorine species in solution or during solid-state reactions. fnal.gov This would allow for the identification of transient species and a better understanding of the reaction kinetics. For instance, tracking specific spectral peaks can reveal the consumption of reactants and the emergence of the [NbF6]- anion. fnal.gov
In Situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These powerful techniques can provide real-time structural information during the synthesis. escholarship.org In situ XRD can track the evolution of crystalline phases, while XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can probe the local coordination environment and oxidation state of niobium as the reaction progresses. escholarship.orgresearchgate.net This is particularly valuable for understanding the transformation from niobium precursors to the final octahedral [NbF6]- structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For solution-based syntheses, ¹⁹F and ⁹³Nb NMR spectroscopy can provide detailed information about the various niobium fluoride species present in equilibrium. fnal.govresearchgate.net In situ NMR could track the concentration of these species over time, offering insights into the reaction mechanism.
The application of these techniques will move the synthesis of hexafluoroniobates from an empirical art to a predictive science.
Rational Design of New Materials and Catalysts Based on the [NbF6]- Anion
The [NbF6]- anion is a versatile building block for the creation of new functional materials and catalysts. Future research will focus on the deliberate design of materials with tailored properties by incorporating this anion into various structural frameworks.
Key areas of exploration include:
Mixed-Anion Materials: By combining the [NbF6]- anion with other anions like oxides (O²⁻), it is possible to create mixed-anion materials such as niobium oxyfluorides. chemrxiv.orgrsc.org Varying the anion ratio allows for the fine-tuning of electronic properties, potentially leading to materials with interesting conducting or magnetic characteristics. chemrxiv.orgrsc.org
Hybrid Organic-Inorganic Perovskites and Frameworks: The [NbF6]- anion can be integrated into hybrid materials with organic cations. This approach allows for the design of materials with specific structural motifs and functionalities, influenced by the size, shape, and chemical nature of the organic component. researchgate.net
Heterogeneous Catalysis: Niobium fluorides have shown promise as catalysts in organic synthesis. organic-chemistry.orgmdpi.com Future work could explore the catalytic activity of materials containing the [NbF6]- anion, such as supported ammonium hexafluoroniobate(1-), for a range of reactions. The high Lewis acidity and unique electronic structure of the niobium center are key features to be exploited.
Anion-Templated Nanostructures: The [NbF6]- anion could potentially act as a template for the synthesis of novel nanoclusters or other complex architectures. elsevierpure.com
The table below summarizes potential applications based on the rational design of [NbF6]--containing materials.
| Application Area | Design Strategy | Desired Properties |
| Electronics | Creation of mixed-anion oxyfluorides. chemrxiv.orgrsc.org | Tunable band gaps, half-metallicity, spintronic capabilities. |
| Catalysis | Supporting [NbF6]- on high surface area materials. | High Lewis acidity, enhanced reaction rates, and selectivity. organic-chemistry.orgmdpi.com |
| Functional Materials | Integration into hybrid organic-inorganic frameworks. researchgate.net | Ferroelectricity, non-linear optical properties, gas sorption. |
Advanced Theoretical Modeling for Predictive Material Design
Computational materials science, particularly density functional theory (DFT), is a powerful tool for predicting the properties of new materials before they are synthesized in the lab. researchgate.net This predictive capability is crucial for accelerating the discovery and development of novel hexafluoroniobate-based materials.
Future theoretical work will likely focus on:
Predicting Electronic and Magnetic Properties: DFT calculations can be used to predict the electronic band structure, density of states, and magnetic properties of materials containing the [NbF6]- anion. chemrxiv.orgrsc.org This is particularly relevant for the design of new electronic and spintronic materials. For example, theoretical studies have predicted a transition from semiconducting to metallic and even half-metallic behavior in niobium oxyfluorides by varying the fluorine content. chemrxiv.orgrsc.org
Simulating Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectroscopic data. For instance, computing the theoretical vibrational frequencies can help assign the peaks in experimental IR and Raman spectra. fnal.gov Similarly, calculated NMR chemical shifts can be compared with experimental data to identify species in solution. researchgate.net
Modeling Reaction Pathways and Thermodynamics: DFT can be used to calculate the thermodynamics of different synthetic routes and to model the energy profiles of reaction pathways. researchgate.net This can help in identifying the most promising and energetically favorable synthetic strategies.
Investigating Structural Stability: Theoretical modeling can predict the stability of hypothetical crystal structures and the effects of pressure or temperature on known structures. chemrxiv.orgrsc.org
Integration of Machine Learning and Artificial Intelligence in Hexafluoroniobate Research
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize materials discovery and design. aip.orgaip.orgchemrxiv.orgresearchgate.netresearchgate.net While still an emerging area for hexafluoroniobates, the application of these techniques holds immense promise for accelerating research.
Potential applications include:
Accelerated Materials Screening: ML models can be trained on existing experimental and computational data to predict the properties of new, hypothetical compounds. researchgate.net This allows for the rapid screening of vast compositional spaces to identify promising candidates for specific applications, such as new catalysts or electronic materials.
Predictive Synthesis: AI algorithms could be developed to predict the optimal reaction conditions (e.g., temperature, solvent, precursors) for synthesizing ammonium hexafluoroniobate(1-) with desired properties, such as a specific crystal size or purity. This would be achieved by learning from a database of successful and unsuccessful synthesis experiments.
Data-Driven Discovery of Structure-Property Relationships: By analyzing large datasets, ML can uncover complex and non-intuitive relationships between the crystal structure or composition of hexafluoroniobate-containing materials and their functional properties.
The general workflow for ML-guided material design is depicted in the table below.
| Step | Description | Relevance to Hexafluoroniobate Research |
| Data Collection & Featurization | Gather existing experimental and computational data on niobium fluorides and related compounds. Represent each material with a set of numerical descriptors (features). | Create a database of known hexafluoroniobates and their properties. researchgate.netresearchgate.net |
| Model Training | Train an ML model (e.g., a neural network or gradient boosting regressor) to learn the relationship between the features and the target property. | Predict properties like catalytic activity, electronic band gap, or stability. aip.orgaip.org |
| High-Throughput Screening | Use the trained model to predict the properties of a large number of new, hypothetical hexafluoroniobate compositions. | Identify promising new materials for synthesis and experimental validation. chemrxiv.org |
| Bayesian Optimization | Employ active learning strategies to intelligently select the most informative experiments to perform next, iteratively improving the model's accuracy. | Efficiently explore the synthesis parameter space to optimize material properties. aip.orgaip.orgchemrxiv.orgresearchgate.netresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
